molecular formula C6H12O3 B12842262 rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol

rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol

Cat. No.: B12842262
M. Wt: 132.16 g/mol
InChI Key: ZCYMCBOUZXAAJG-HSUXUTPPSA-N
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Description

rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol: is a chemical compound characterized by its tetrahydropyran ring structure with two hydroxyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of dihydropyran derivatives, which undergo cyclization in the presence of acid catalysts to form the tetrahydropyran ring. The stereochemistry is controlled by the choice of starting materials and reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions: rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like tosyl chloride or thionyl chloride can be used to replace hydroxyl groups with other substituents.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted tetrahydropyran derivatives.

Scientific Research Applications

rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol involves its interaction with specific molecular targets. The hydroxyl groups and the tetrahydropyran ring structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • (2R,5R,6R)-3-Ethynyltricyclo[4.2.0.0~2,5~]octa-3,7-diene
  • (1R,2R,5R,6R)-2,6-Bis(benzylamino)-9-selenabicyclo[3.3.1]nonane

Comparison: rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups and a methyl group on the tetrahydropyran ring. This structural uniqueness allows it to participate in specific chemical reactions and interactions that may not be possible with other similar compounds.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(2R,5R,6R)-6-methyloxane-2,5-diol

InChI

InChI=1S/C6H12O3/c1-4-5(7)2-3-6(8)9-4/h4-8H,2-3H2,1H3/t4-,5-,6-/m1/s1

InChI Key

ZCYMCBOUZXAAJG-HSUXUTPPSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CC[C@@H](O1)O)O

Canonical SMILES

CC1C(CCC(O1)O)O

Origin of Product

United States

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